molecular formula C6H2Cl2FN3 B8650833 1H-Benzotriazole,5,7-dichloro-4-fluoro-

1H-Benzotriazole,5,7-dichloro-4-fluoro-

Cat. No.: B8650833
M. Wt: 206.00 g/mol
InChI Key: PPJIREYRHNIGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzotriazole,5,7-dichloro-4-fluoro-: is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields such as medicinal chemistry, material sciences, and industrial processes. Benzotriazole derivatives, including 1H-Benzotriazole,5,7-dichloro-4-fluoro-, are recognized for their unique chemical properties, which make them valuable in the synthesis of complex molecules and in various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole,5,7-dichloro-4-fluoro- typically involves the halogenation of benzotriazole derivatives. The process begins with the preparation of 1H-benzotriazole, which is then subjected to chlorination and fluorination reactions under controlled conditions. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine sources, along with appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of 1H-Benzotriazole,5,7-dichloro-4-fluoro- follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzotriazole,5,7-dichloro-4-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Chemistry: 1H-Benzotriazole,5,7-dichloro-4-fluoro- is used as a building block in organic synthesis. Its unique reactivity makes it valuable in the preparation of complex heterocyclic compounds and in the development of new synthetic methodologies .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and as a probe for studying biochemical pathways. Its ability to interact with biological macromolecules makes it a useful tool in various biological assays .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their potential anticancer, antiviral, and antimicrobial activities .

Industry: In industrial applications, 1H-Benzotriazole,5,7-dichloro-4-fluoro- is used as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials such as polymers and coatings .

Mechanism of Action

The mechanism of action of 1H-Benzotriazole,5,7-dichloro-4-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and π-π stacking, with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: 1H-Benzotriazole,5,7-dichloro-4-fluoro- is unique due to its specific halogen substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .

Properties

Molecular Formula

C6H2Cl2FN3

Molecular Weight

206.00 g/mol

IUPAC Name

5,7-dichloro-4-fluoro-2H-benzotriazole

InChI

InChI=1S/C6H2Cl2FN3/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,(H,10,11,12)

InChI Key

PPJIREYRHNIGMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNN=C2C(=C1Cl)F)Cl

Origin of Product

United States

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